Dipyrrolidino(N-succinimidyloxy)carbenium hexafluorophosphate
Overview
Description
Dipyrrolidino(N-succinimidyloxy)carbenium hexafluorophosphate is a chemical compound with the empirical formula C13H20F6N3O3P and a molecular weight of 411.28 g/mol . It is also known by its synonyms, N,N,N′,N′-Bis(tetramethylene)-O-(N-succinimidyl)uronium hexafluorophosphate and O-(N-Succinimidyl)-N,N,N′,N′-bis(tetramethylene)uronium hexafluorophosphate . This compound is primarily used as a reagent in peptide coupling reactions due to its excellent non-hygroscopic properties and minimal cytotoxic reaction products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipyrrolidino(N-succinimidyloxy)carbenium hexafluorophosphate involves the reaction of N,N,N′,N′-tetramethyluronium hexafluorophosphate with N-hydroxysuccinimide in the presence of a base such as N,N-diisopropylethylamine . The reaction is typically carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Dipyrrolidino(N-succinimidyloxy)carbenium hexafluorophosphate primarily undergoes coupling reactions, particularly in peptide synthesis . It acts as a coupling reagent, facilitating the formation of peptide bonds between amino acids.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amino acids, N-hydroxysuccinimide, and bases such as N,N-diisopropylethylamine . The reactions are typically carried out in organic solvents like acetonitrile at room temperature .
Major Products
The major products formed from reactions involving this compound are peptides, which are synthesized through the coupling of amino acids .
Scientific Research Applications
Dipyrrolidino(N-succinimidyloxy)carbenium hexafluorophosphate is widely used in scientific research, particularly in the field of peptide synthesis . Its applications include:
Chemistry: Used as a coupling reagent in the synthesis of peptides and other complex molecules.
Biology: Facilitates the synthesis of peptide-based probes and inhibitors for biological studies.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the large-scale synthesis of peptides for various industrial applications.
Mechanism of Action
The mechanism of action of Dipyrrolidino(N-succinimidyloxy)carbenium hexafluorophosphate involves the activation of carboxyl groups in amino acids, facilitating their coupling with amino groups to form peptide bonds . The compound acts as a coupling reagent, forming an active ester intermediate that reacts with the amino group of another amino acid, leading to peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
- N,N,N′,N′-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate
- N,N,N′,N′-Bis(tetramethylene)uronium hexafluorophosphate
- O-(N-Succinimidyl)-N,N,N′,N′-bis(tetramethylene)uronium hexafluorophosphate
Uniqueness
Dipyrrolidino(N-succinimidyloxy)carbenium hexafluorophosphate is unique due to its excellent non-hygroscopic properties and minimal cytotoxic reaction products, making it highly suitable for peptide synthesis . Its stability and efficiency in coupling reactions set it apart from other similar compounds .
Properties
IUPAC Name |
1-[pyrrolidin-1-ium-1-ylidene(pyrrolidin-1-yl)methoxy]pyrrolidine-2,5-dione;hexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N3O3.F6P/c17-11-5-6-12(18)16(11)19-13(14-7-1-2-8-14)15-9-3-4-10-15;1-7(2,3,4,5)6/h1-10H2;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWKVGNCIJUXMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=[N+]2CCCC2)ON3C(=O)CCC3=O.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F6N3O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584986 | |
Record name | 1-{[(2,5-Dioxopyrrolidin-1-yl)oxy](pyrrolidin-1-yl)methylidene}pyrrolidin-1-ium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207683-26-9 | |
Record name | 1-{[(2,5-Dioxopyrrolidin-1-yl)oxy](pyrrolidin-1-yl)methylidene}pyrrolidin-1-ium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N',N'-Bis(tetramethylene)-O-(N-succinimidyl)uronium Hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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